6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one

Description

Introduction to 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one

This compound (CAS 1154598-26-1) is a synthetic heterocyclic compound with a molecular formula of $$ \text{C}{10}\text{H}6\text{F}2\text{N}2\text{O} $$ and a molecular weight of 208.16 g/mol. Its core structure consists of a dihydropyridazinone scaffold—a partially saturated six-membered ring with two adjacent nitrogen atoms and a ketone group at position 3. The 2,6-difluorophenyl group attached at position 6 introduces fluorine atoms at the meta positions of the aromatic ring, which significantly influence the compound’s electronic and steric properties.

The compound’s synthesis involves nucleophilic aromatic substitution or cyclization reactions, leveraging the electron-withdrawing effects of fluorine to direct substituent placement. Its fluorinated aromatic substituent enhances lipophilicity and modulates electronic interactions, making it a valuable intermediate in medicinal chemistry for targeting enzymes, receptors, and other biomolecules.

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinone derivatives have been central to drug discovery since the 1970s, with early applications in cardiovascular therapy. For example, pyridazinone-based compounds like SK&F 93741 and levosimendan demonstrated dual inotropic and vasodilatory effects, acting as phosphodiesterase III inhibitors. These derivatives were later explored for anti-inflammatory, antiviral, and anticancer activities, driven by their ability to inhibit platelet aggregation, modulate cytokine production, and interfere with kinase pathways.

The 3(2H)-pyridazinone scaffold gained prominence due to its stability and versatility. Key milestones include:

- Cardiovascular agents : Pyridazinones with substituted phenyl groups at position 6 were optimized for PDE III inhibition, enhancing cardiac contractility.

- Anti-inflammatory agents : Fluorinated pyridazinones were identified as NF-κB inhibitors, reducing proinflammatory cytokine production.

- Anticancer agents : Derivatives with indole or quinoline moieties were developed as kinase inhibitors.

Table 1: Key Pyridazinone Derivatives and Their Biological Activities

Structural Uniqueness of Dihydropyridazinone Core Scaffold

The dihydropyridazinone core (Figure 1) consists of a six-membered ring with two adjacent nitrogen atoms (positions 1 and 2), a ketone group at position 3, and a single bond between carbons 2 and 3. This partial saturation reduces aromaticity compared to pyridazine, altering reactivity and electronic properties.

Key structural features :

- Ketone functionality : The carbonyl group at position 3 participates in hydrogen bonding, enhancing solubility and receptor interactions.

- Dihydro configuration : The single bond between C2 and C3 introduces conformational flexibility, influencing binding affinity.

- 2,6-Difluorophenyl substituent : Fluorine atoms at positions 2 and 6 of the phenyl ring modulate electronic density and steric bulk, directing regioselective interactions.

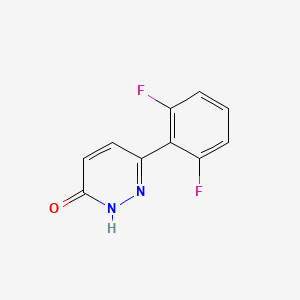

Figure 1: Structure of this compound

(Chemical structure depiction omitted due to formatting constraints)

The dihydropyridazinone scaffold’s stability arises from resonance between the ketone and adjacent nitrogen atoms, preventing tautomerization to less stable isomers. This stability is critical for maintaining pharmacological activity.

Significance of Fluorine Substituents in Aromatic Pharmacophores

Fluorine’s incorporation into aromatic systems like the 2,6-difluorophenyl group profoundly impacts molecular properties and binding interactions.

Electronic Effects

Fluorine’s electronegativity induces inductive withdrawal (–I effect), reducing electron density on the aromatic ring. However, its lone pair electrons donate electron density via resonance (π-donating +M effect), creating a balance that enhances metabolic stability and receptor binding. This dual electronic influence is exemplified in fluorinated pyridazinones, where fluorine substitution modulates the compound’s ability to inhibit NF-κB or interact with kinase active sites.

Steric and Conformational Impacts

The 2,6-difluorophenyl group’s spatial arrangement imposes steric constraints, favoring meta-substitution over para-substitution in nucleophilic aromatic reactions. This selectivity arises from the oxy-anion substituent on the aromatic ring (if present), which stabilizes negative charges in the transition state, directing nucleophilic attack to the meta position. In the context of this compound, this steric bulk may prevent unfavorable interactions with biological targets, optimizing binding geometry.

Pharmacokinetic and Pharmacodynamic Advantages

Fluorine’s lipophilic character improves membrane permeability, enabling better absorption and distribution. For example, fluorinated pyridazinones exhibit enhanced bioavailability compared to non-fluorinated analogs, as seen in anti-inflammatory agents like Cmpd43 . Additionally, fluorine’s ability to form weak dipolar interactions (e.g., C–F···H–O) with receptor residues enhances binding affinity without compromising selectivity.

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-5-9(15)14-13-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPWSWLVPINAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 2,6-difluorophenyl hydrazine with an appropriate diketone or aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one exhibit promising anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines.

- Mechanism of Action : The compound's efficacy is attributed to its interaction with molecular targets involved in cell proliferation and apoptosis. It has shown potential in inducing apoptosis in cancer cells and inhibiting cell cycle progression.

Inhibition of Dihydroorotate Dehydrogenase

A notable application of this compound is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibitors of DHODH are being explored for their potential in treating autoimmune diseases and certain cancers.

- Case Study : A study demonstrated that analogues of this compound effectively inhibited DHODH activity, leading to reduced viral replication in vitro. This positions this compound as a candidate for further development in antiviral therapies .

Recent studies have highlighted the biological activity of this compound:

| Cell Line | IC50 Values (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | Low micromolar range | Induction of apoptosis |

| H1650 (Lung Cancer) | Low micromolar range | Inhibition of cell cycle progression |

These findings suggest a robust potential for this compound in targeted cancer therapies.

Potential for Drug Development

The unique structural features of this compound allow for modifications that could enhance its pharmacological properties. Researchers are exploring various derivatives to optimize efficacy and reduce toxicity.

Combination Therapies

The compound may also be effective when used in combination with other therapeutic agents, enhancing overall treatment efficacy against resistant cancer types.

Targeting Immune Responses

Given its mechanism of action involving DHODH inhibition, there is potential for this compound to be utilized in therapies aimed at modulating immune responses in autoimmune diseases.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

- Core Structure: Shares the dihydropyridazinone ring but substitutes the 2,6-difluorophenyl group with a benzimidazole moiety.

- Crystallography: Exhibits near-planar geometry (interplanar angle: 3.69° between benzimidazole and pyridazinone) and forms N–H···O hydrogen bonds (N1–H1···O2, N4–H4···O1). The DMF solvate further stabilizes the crystal lattice via intermolecular interactions .

- Applications : Theoretical basis for drug/agrochemical use due to structural rigidity and hydrogen-bonding capacity .

6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one Hydrochloride

- Substituent : Pyridin-3-yl group instead of difluorophenyl.

- Physicochemical Properties : Hydrochloride salt form likely enhances solubility compared to the neutral difluorophenyl derivative .

Fluorinated Aromatic Derivatives

FE@SNAP (MCHR1 Antagonist)

Flumetsulam (Agrochemical)

- Structure : N-(2,6-difluorophenyl)-triazolopyrimidine sulfonamide.

Physicochemical and Structural Properties

- Collision Cross-Section (CCS): The pyridazin-3-amine analogue (142.0 Ų for [M+H]⁺) suggests a compact structure, while the dihydropyridazinone’s partial saturation may increase molecular volume .

Biological Activity

6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. The compound is characterized by the presence of a difluorophenyl group attached to a dihydropyridazinone ring, which may influence its interaction with biological targets.

- IUPAC Name : 3-(2,6-difluorophenyl)-1H-pyridazin-6-one

- Molecular Formula : C10H6F2N2O

- Molecular Weight : 208.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Pyridazinone Derivative | PANC-1 | TBD |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition could disrupt tumor growth and metastasis by affecting pH regulation and ion transport within the tumor microenvironment .

Case Studies

- In Vitro Studies : A study investigating the cytotoxic effects of various pyridazinone derivatives indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : Another research effort focused on the molecular interactions between this compound and target enzymes revealed that the compound binds effectively at active sites, leading to decreased enzymatic activity and subsequent cellular effects .

Q & A

Q. What are the common synthetic routes for 6-(2,6-difluorophenyl)-2,3-dihydropyridazin-3-one, and what key reaction mechanisms are involved?

The synthesis typically involves multi-step processes, including nucleophilic substitution and cyclization reactions. For example, intermediates such as substituted phenyl groups are introduced via Suzuki coupling or halogenation, followed by cyclization to form the dihydropyridazinone core. Reaction optimization may require temperature control (e.g., reflux in polar aprotic solvents) and catalysts like palladium for cross-coupling steps . Mechanistic studies emphasize the role of electron-withdrawing fluorine atoms in directing regioselectivity during ring closure .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and planar arrangements (e.g., dihedral angles between aromatic rings and the pyridazinone core) .

- NMR spectroscopy : - and -NMR identify substituent environments, such as fluorine-induced deshielding in aromatic protons .

- FT-IR : Confirms functional groups like carbonyl (C=O) stretches at ~1650–1700 cm.

- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?

Methodological approaches include:

- Solvent screening : Polar solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

- Catalyst tuning : Palladium catalysts with bulky ligands improve cross-coupling efficiency for aryl halide intermediates .

- Purification strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts or crystallographic parameters) observed across different studies?

- Control experiments : Reproduce synthesis under reported conditions to validate spectral assignments.

- DFT calculations : Predict NMR chemical shifts or crystal packing to compare with experimental data .

- Database cross-referencing : Use the Cambridge Structural Database (CSD) to benchmark crystallographic parameters against analogous dihydropyridazinone derivatives .

Q. How can computational modeling contribute to understanding the electronic properties and reactivity of this compound?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine atoms lower the LUMO energy, enhancing electrophilicity at the pyridazinone ring .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Q. What methodologies are employed to analyze hydrogen bonding patterns and their impact on the solid-state arrangement of dihydropyridazinone derivatives?

- X-ray topology analysis : Identify intermolecular interactions (e.g., N–H···O and C–H···F bonds) that stabilize crystal lattices .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., fluorine atoms participate in 10–15% of non-covalent interactions) .

Q. How do structural modifications at the 2,6-difluorophenyl moiety influence the pharmacological activity of dihydropyridazinone-based compounds?

- Bioisosteric replacement : Substitute fluorine with chloro or methoxy groups to modulate lipophilicity (logP) and blood-brain barrier penetration .

- SAR studies : Fluorine’s electronegativity enhances binding affinity to targets like kinases or GPCRs, as seen in analogs with IC values < 1 μM .

Tables for Key Data

Table 1: Crystallographic Parameters for Dihydropyridazinone Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|

| 6-(Benzimidazolyl)-derivative | Pbca | 7.14 | 12.00 | 32.15 | 2754.4 | 8 |

Table 2: NMR Data for 6-(2,6-Difluorophenyl)-derivatives

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridazinone C=O | ~170 | - | |

| Aromatic H (ortho-F) | 7.2–7.5 | Doublet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.